
1-benzyl-8-((3-methoxypropyl)amino)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related purine derivatives often involves protecting groups due to the reactivity of the purine system. One study discussed the use of thietanyl protection for synthesizing 8-substituted 1-benzyl-3-methyl-3,7-dihydro-1H-purine-2,6-diones, which shares a structural motif with our compound of interest. This method addresses challenges related to debenzylation at both N1 and N7 positions, demonstrating the nuanced approaches required in purine chemistry (Khaliullin & Shabalina, 2020).
Molecular Structure Analysis
The detailed structure-activity relationships and the molecular structure of purine derivatives, including the precise arrangement of substituents, play a significant role in their chemical reactivity and interactions. While specific studies on the molecular structure of "1-benzyl-8-((3-methoxypropyl)amino)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione" are not directly available, related research emphasizes the importance of NMR and X-ray crystallography in elucidating the structures of similar compounds, highlighting the complexity and diversity of purine systems (Chepyshev et al., 2009).
Chemical Reactions and Properties
Purine derivatives undergo various chemical reactions, including alkylation, acylation, and nucleophilic substitutions, influenced by their substituents. The synthesis routes and chemical reactions reported for similar compounds offer insights into the reactivity of the purine ring and the impact of specific functional groups on its chemical behavior (Mondal et al., 2003).
Physical Properties Analysis
The physical properties of purine derivatives, such as solubility, melting point, and crystal structure, are crucial for their practical applications and handling. Although direct information on "1-benzyl-8-((3-methoxypropyl)amino)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione" is not available, studies on related compounds emphasize the role of intermolecular interactions, including hydrogen bonding and π-π stacking, in determining their physical characteristics (Glidewell et al., 2003).
Chemical Properties Analysis
The chemical properties of purine derivatives, such as acidity/basicity, reactivity towards different reagents, and stability, are influenced by their molecular structure. The chemical behavior of compounds similar to our compound of interest under various conditions sheds light on their potential reactivity and stability profiles, aiding in the development of new materials and chemical entities (Pyrko, 2021).
Wissenschaftliche Forschungsanwendungen
Analgesic and Anti-inflammatory Properties
A study by Zygmunt et al. (2015) highlights the analgesic and anti-inflammatory effects of a series of purine-2,6-dione derivatives, demonstrating significant activity in in vivo models. Although not directly mentioning the specified compound, this research aligns with the interest in purine derivatives for pain and inflammation management Zygmunt et al., 2015.
Structural Analysis and Synthetic Routes
Karczmarzyk et al. (1995) conducted a structural analysis of similar purine derivatives, offering insights into their chemical geometry and potential interactions, which can be pivotal for understanding the structural requirements for biological activity Karczmarzyk et al., 1995.
Adenosine Receptor Antagonism
Research by Priego et al. (2002) on pyrido[2,1-f]purine-2,4-dione derivatives, including discussions on the human A(3) adenosine receptor antagonism, showcases the therapeutic potential of such compounds in treating various diseases by modulating adenosine receptor activity Priego et al., 2002.
Psychotropic Activity Potential
A study by Chłoń-Rzepa et al. (2013) explores 8-aminoalkyl derivatives of purine-2,6-dione with psychotropic activity potential, indicating the broad application of purine derivatives in neuropsychiatric disorder management Chłoń-Rzepa et al., 2013.
Novel Synthetic Methods
Khaliullin and Shabalina (2020) discuss the use of thietanyl protecting groups in synthesizing 8-substituted 1-benzyl-3-methyl-3,7-dihydro-1H-purine-2,6-diones, demonstrating the advancement in synthetic methodologies for purine derivatives Khaliullin & Shabalina, 2020.
Eigenschaften
IUPAC Name |
1-benzyl-8-(3-methoxypropylamino)-3,7-dimethylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5O3/c1-21-14-15(20-17(21)19-10-7-11-26-3)22(2)18(25)23(16(14)24)12-13-8-5-4-6-9-13/h4-6,8-9H,7,10-12H2,1-3H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODTSQEZVIMHPJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(N=C1NCCCOC)N(C(=O)N(C2=O)CC3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-((1H-benzo[d]imidazol-2-yl)methyl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide](/img/structure/B2482644.png)
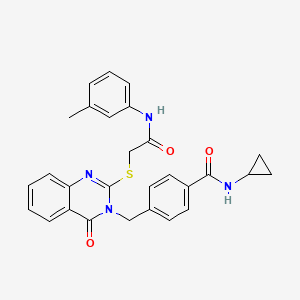
![N-(1-(4-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-3-methylisoxazole-5-carboxamide](/img/structure/B2482648.png)
![(3Z)-3-{[(3,4-dichlorophenyl)methoxy]imino}-1-[(2,4-dichlorophenyl)methyl]-2,3-dihydro-1H-indol-2-one](/img/structure/B2482649.png)
![2-imino-N-(2-methoxyethyl)-1-(2-morpholinoethyl)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide](/img/structure/B2482652.png)
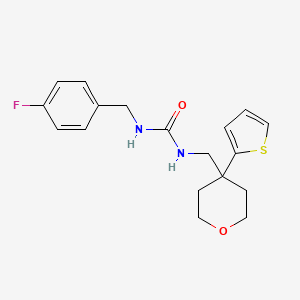
![N-(7-Bicyclo[4.2.0]octa-1,3,5-trienylmethyl)-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2482654.png)
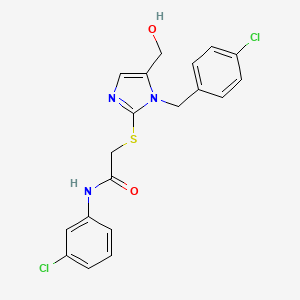
![N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-methylsulfonylbenzamide](/img/structure/B2482658.png)

![N-(4-fluorophenyl)-2-{1'H-spiro[cycloheptane-1,2'-quinazoline]sulfanyl}acetamide](/img/structure/B2482662.png)
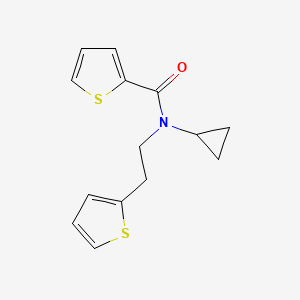
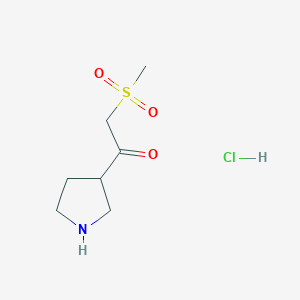
![2,6-Dichloro-N-[(2-ethyltriazol-4-yl)methyl]-7-methylpurin-8-amine](/img/structure/B2482666.png)